![molecular formula C16H16ClN3O3 B2897011 (5-Chloro-2-methoxyphenyl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone CAS No. 2034321-04-3](/img/structure/B2897011.png)
(5-Chloro-2-methoxyphenyl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone
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Description
(5-Chloro-2-methoxyphenyl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is also known as JNJ-40411813 and is a pyrazinyl-pyrrolidine derivative. It has been found to have a unique mechanism of action that makes it a promising candidate for various research applications.
Scientific Research Applications
Molecular Structure and Synthesis
- Molecular Structure Analysis : The compound (2-((6-chloropyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl) methanone, closely related to the specified chemical, was synthesized and characterized using spectroscopy and X-ray diffraction (XRD) studies, indicating its potential for detailed molecular structure analysis (Lakshminarayana et al., 2009).
Synthesis Methods and Chemical Reactions
- Synthesis and Rearrangement Reactions : Research on the synthesis of 5-methoxylated 3-pyrrolin-2-ones through the rearrangement of chlorinated pyrrolidin-2-ones highlights the chemical reactivity and potential transformations of compounds similar to the one , useful for the preparation of agrochemicals or medicinal compounds (Ghelfi et al., 2003).
Applications in Corrosion Inhibition
- Corrosion Inhibition in Metals : A study on synthesized pyrazole derivatives, including similar compounds, demonstrated their effectiveness as corrosion inhibitors for mild steel in hydrochloric acid solutions. This suggests potential industrial applications in protecting metal surfaces (Yadav et al., 2015).
Potential Antimicrobial and Anticancer Activity
- Antimicrobial and Anticancer Research : Various derivatives of pyrazole, structurally akin to the compound , have been synthesized and evaluated for their antimicrobial and anticancer activities. This highlights the potential of such compounds in pharmaceutical research and drug development (Neha et al., 2013).
Computational and Theoretical Studies
- Molecular Docking Studies : The compound's structural analogues have been subject to molecular docking studies, providing insights into their interactions with biological targets, which is crucial for drug design and discovery (Sivakumar et al., 2021).
Photoluminescent Properties
- Photoluminescent Materials : Research on derivatives of imidazo[1,5-a]pyridine, which share structural features with the compound, highlights their potential as photoluminescent materials. This suggests possible applications in developing luminescent materials (Volpi et al., 2017).
properties
IUPAC Name |
(5-chloro-2-methoxyphenyl)-(3-pyrazin-2-yloxypyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O3/c1-22-14-3-2-11(17)8-13(14)16(21)20-7-4-12(10-20)23-15-9-18-5-6-19-15/h2-3,5-6,8-9,12H,4,7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRXOWNLMQBPTOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CCC(C2)OC3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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